N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-difluorobenzamide
CAS No.: 82558-86-9
Cat. No.: VC17300477
Molecular Formula: C14H14F2N2O2
Molecular Weight: 280.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82558-86-9 |
|---|---|
| Molecular Formula | C14H14F2N2O2 |
| Molecular Weight | 280.27 g/mol |
| IUPAC Name | N-(3-tert-butyl-1,2-oxazol-5-yl)-2,6-difluorobenzamide |
| Standard InChI | InChI=1S/C14H14F2N2O2/c1-14(2,3)10-7-11(20-18-10)17-13(19)12-8(15)5-4-6-9(12)16/h4-7H,1-3H3,(H,17,19) |
| Standard InChI Key | XWNWWSTXXAQTNS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2F)F |
Introduction
Chemical Identification and Structural Properties
N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-difluorobenzamide belongs to the class of benzamide derivatives incorporating heterocyclic oxazole moieties. The compound’s IUPAC name, N-(3-tert-butyl-1,2-oxazol-5-yl)-2,6-difluorobenzamide, reflects its core structure: a 2,6-difluorobenzoyl group linked to a 5-amino-substituted oxazole ring bearing a tert-butyl group at the 3-position .
Molecular and Stereochemical Features
The molecular structure is defined by the following key attributes:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄F₂N₂O₂ |
| Molecular Weight | 280.27 g/mol |
| Canonical SMILES | CC(C)(C)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2F)F |
| InChI Key | XWNWWSTXXAQTNS-UHFFFAOYSA-N |
| XLogP3 (Lipophilicity) | 3.2 (estimated) |
The tert-butyl group at the oxazole’s 3-position introduces steric bulk, potentially influencing binding interactions in biological systems. The 2,6-difluoro substitution on the benzamide ring enhances electron-withdrawing effects, which may stabilize the amide bond and modulate solubility .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-difluorobenzamide likely proceeds via a two-step strategy common to benzamide-oxazole hybrids:
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Oxazole Ring Formation:
Cyclocondensation of a β-ketoamide precursor with a nitrile oxide generates the 1,2-oxazole core. For example, reaction of 3-tert-butyl-5-aminooxazole with 2,6-difluorobenzoyl chloride in the presence of a coupling agent (e.g., HATU or EDCI) yields the target compound. -
Amide Coupling:
The 5-amino group of the oxazole reacts with 2,6-difluorobenzoyl chloride under basic conditions (e.g., triethylamine in DCM) to form the amide bond.
Optimization Challenges
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Steric Hindrance: The tert-butyl group may slow reaction kinetics during amide formation, necessitating elevated temperatures or prolonged reaction times.
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Purification: Column chromatography with gradients of ethyl acetate/hexane is typically required to isolate the product due to polar byproducts .
Research Findings and Biological Relevance
While direct studies on N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-difluorobenzamide are absent, structural analogs provide insights into potential applications:
Antibacterial Activity
Patent EP2699557B1 discloses oxazole-benzamide derivatives (e.g., 3-(oxazol-2-yl-ethoxy)-2,6-difluorobenzamide) as inhibitors of bacterial DNA gyrase, with MIC values of 0.5–2 µg/mL against Staphylococcus aureus . Although the tert-butyl variant remains untested, its structural similarity suggests comparable mechanisms .
Future Directions
Further investigations should prioritize:
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Pharmacological Profiling: Screening against kinase and bacterial targets to quantify potency.
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ADMET Studies: Assessing metabolic stability, bioavailability, and toxicity in preclinical models.
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Structure-Activity Relationships (SAR): Modifying the tert-butyl group or fluorine positions to optimize selectivity.
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